molecular formula C7H7N3O B1295668 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL CAS No. 5528-57-4

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL

Cat. No. B1295668
CAS RN: 5528-57-4
M. Wt: 149.15 g/mol
InChI Key: BFKVSKOMOCQCAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation, which allows for the introduction of various substituents at the 3-position of the triazolopyridine core . Another method for synthesizing triazolopyridine derivatives includes the metal-free oxidative N-N bond formation using phenyliodine bis(trifluoroacetate), which features a short reaction time and high yields . Additionally, directed lithiation has been used to prepare 7-substituted triazolo[1,5-a]pyridines, which can further react with electrophiles to yield various derivatives .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been extensively studied. For instance, the crystal structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction, and theoretical calculations were performed using Hartree-Fock and Density Functional Theory methods . Similarly, the crystal and molecular structures of aquo 7-methyl-1H-[1,2,3]triazolo[4,5-c]pyridinium nitrate were determined, providing insights into the vibrational characteristics and the role of hydrogen bonding in the formation of the salt composite .

Chemical Reactions Analysis

The chemical reactivity of triazolopyridine derivatives includes various substitution reactions. For example, reaction with sulfuric acid or bromination can lead to hydroxyalkylpyridines or brominated pyridines, respectively . Suzuki cross-coupling reactions have been employed to synthesize fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines, demonstrating the versatility of triazolopyridines in forming new compounds with potential applications in fluorescence-based technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. Vibrational dynamics and molecular structure analysis using DFT calculations have been conducted to understand the energy levels and potential energy distribution of various methyl-derivatives of triazolopyridines . These studies help in elucidating the influence of substituents on the properties of the triazolopyridine core and the stabilization of the structure through hydrogen bonding.

Future Directions

Given the versatile biological activities of triazole compounds , there is potential for further exploration and development of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL and related compounds in various biochemical, clinical, and pharmaceutical applications.

properties

IUPAC Name

7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKVSKOMOCQCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290737
Record name 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL

CAS RN

5528-57-4
Record name NSC70721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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